N-[(2,5-dimethylphenyl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBBUFPSJVLXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of N-[(2,5-dimethylphenyl)methyl]cyclopropanamine typically involves two main stages:
- Cyclopropanation of an olefin precursor to form the cyclopropane ring.
- Introduction of the 2,5-dimethylbenzylamine substituent on the cyclopropane nitrogen, often via reductive amination or nucleophilic substitution.
Cyclopropane Ring Formation Methods
Several well-established cyclopropanation methods are applicable to prepare the cyclopropane core of the target molecule:
In the context of this compound, the cyclopropanation of styrene derivatives or related alkenes bearing methyl substituents in the aromatic ring is a common approach to generate the cyclopropyl intermediate.
Representative Synthetic Route Example
Based on literature precedent for related cyclopropylbenzylamines:
Cyclopropanation : Styrene derivative bearing 2,5-dimethyl substitution undergoes cyclopropanation using ethyl diazoacetate and Cu(acac)2 catalyst, yielding a mixture of trans- and cis-cyclopropane esters.
Separation of Isomers : The trans and cis isomers are separated by silica gel chromatography.
Conversion to Amine : The ester is converted to the corresponding amide via reaction with ammonia or an amine source, followed by reduction with borane reagents to yield cyclopropylmethylamine.
N-Benzylation : Reductive amination with 2,5-dimethylbenzaldehyde installs the N-(2,5-dimethylphenyl)methyl group, producing this compound.
Summary Table of Key Preparation Methods
Research Findings and Considerations
Stereochemistry : The cyclopropanation step often yields both cis and trans isomers; separation is necessary for pure compounds.
Catalyst Choice : Copper catalysts (Cu(acac)2) and palladium catalysts are effective for cyclopropanation, but catalyst-free microwave methods are emerging.
Yield and Purity : Reductive amination and formylation-reduction sequences provide high selectivity and yields with minimal over-alkylation.
Scalability : One-pot and catalyst-free methods offer promising scalability and environmental benefits due to reduced purification steps and avoidance of heavy metals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[(2,5-dimethylphenyl)methyl]cyclopropanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it reacts with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Scientific Research Applications
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, with possible applications in drug discovery and development.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylphenyl)methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and aromatic benzene ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include compounds with variations in the aromatic substituents or core functional groups. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Compounds
Key Observations :
- Substituent Position : The 2,5-dimethyl substitution (shared with N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) is associated with enhanced bioactivity in photosynthesis inhibition, likely due to optimal steric and electronic effects .
- Core Functional Groups: Replacing the carboxamide group (in the hydroxynaphthalene derivative) with a cyclopropanamine moiety alters electronic properties.
- Electron-Donating vs.
Biological Activity
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is a unique compound characterized by its cyclopropane structure and a substituted phenyl group. Its potential biological activities are of significant interest in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : Approximately 177.27 g/mol
- Structure : The compound features a cyclopropanamine moiety linked to a dimethyl-substituted phenyl group, contributing to its unique binding properties.
This compound interacts with various biological receptors and enzymes, modulating their activity. The mechanism of action is hypothesized to involve:
- Receptor Binding : The compound may bind to neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.
- Enzyme Modulation : It could influence the activity of enzymes related to neurotransmitter metabolism, potentially affecting mood and cognitive functions.
1. Neuropharmacological Effects
Research indicates that this compound exhibits potential neuropharmacological effects:
- Dopaminergic Activity : Studies suggest that compounds with similar structures can act as agonists or antagonists at dopamine receptors, which are crucial for mood regulation and motor control.
- Serotonergic Influence : The compound may also interact with serotonin receptors, which are implicated in anxiety and depression disorders.
2. Case Studies
A review of clinical case reports highlights the compound's relevance in understanding designer drugs and their effects:
- Case Report Analysis : A notable case involved a patient experiencing severe symptoms after exposure to structurally related compounds like 25I-NBOMe. Symptoms included tachycardia and agitation, emphasizing the need for further research into the safety profile of similar compounds .
Table 1: Summary of Biological Activities
| Study Focus | Findings |
|---|---|
| Neurotransmitter Interaction | Potential agonist at dopamine and serotonin receptors |
| Enzyme Modulation | Modulates enzymes involved in neurotransmitter synthesis |
| Toxicological Profile | Similar compounds exhibit significant side effects; further studies needed |
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions:
- Oxidation : Using oxidizing agents to form ketones or acids.
- Reduction : Employing reducing agents to yield amines or alcohols.
- Substitution Reactions : Methoxy groups can undergo nucleophilic substitutions.
These synthetic routes allow for the development of derivatives that may enhance biological activity or alter pharmacokinetic properties.
Applications in Medicine
The exploration of this compound extends into potential therapeutic applications:
- Schizophrenia Treatment : Compounds targeting GPR52 show promise in alleviating negative symptoms associated with schizophrenia. This compound's structural characteristics may position it as a candidate for further investigation in this area .
- Neurodegenerative Diseases : Given its interaction with neurotransmitter systems, there is potential for application in treating conditions like Parkinson's disease or depression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Nucleophilic substitution to attach the 2,5-dimethylphenylmethyl group to a cyclopropane precursor.
- Step 2 : Cyclopropanation via [2+1] cycloaddition or ring-closing strategies under controlled conditions (e.g., low temperature, inert atmosphere).
- Key Parameters : Reaction temperature, choice of catalyst (e.g., transition metals for cyclopropanation), and solvent polarity significantly impact yield. For example, polar aprotic solvents like DMF may enhance nucleophilicity in substitution steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and cyclopropane ring integrity. For example, cyclopropane protons typically resonate between δ 0.5–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy.
- X-ray Crystallography : For unambiguous structural confirmation, employ programs like SHELXL for refinement .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% recommended for biological assays) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation.
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid ignition sources due to potential combustion byproducts (e.g., CO, NO) .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the biological activity of this compound across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC values may arise from variations in cell viability protocols .
- Dose-Response Curves : Use at least six concentration points to ensure accurate EC/IC determination.
- Computational Validation : Compare results with molecular docking simulations (e.g., AutoDock Vina) to assess target binding consistency .
Q. What computational strategies are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like Schrödinger Suite or GROMACS to model interactions with receptors (e.g., GPCRs, kinases). Focus on the cyclopropane ring’s strain energy and aromatic substituent orientation .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability.
- QSAR Modeling : Train models on analogs (e.g., chlorine/methyl substituent variations) to predict activity trends .
Q. How does modifying substituents on the aromatic ring affect the compound’s biological activity and selectivity?
- Methodological Answer :
- Synthetic SAR Studies : Replace methyl groups with halogens (e.g., Cl, F) or methoxy groups and test activity. For example, 5-chloro analogs (see CID 65439118) show enhanced antimicrobial activity due to increased lipophilicity .
- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models.
- Crystallographic Data : Compare ligand-receptor co-crystal structures (e.g., PDB entries) to identify steric/electronic effects of substituents .
Data Analysis and Experimental Design
Q. What strategies are recommended for analyzing dose-dependent toxicity in preclinical studies?
- Methodological Answer :
- MTT Assay Optimization : Use triplicate wells and include vehicle controls to normalize data. Calculate LC via nonlinear regression (e.g., GraphPad Prism).
- Apoptosis Markers : Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity assays.
- In Vivo Validation : Dose rodents at 10, 50, and 100 mg/kg and monitor hematological/histopathological changes over 14 days .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodological Answer :
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Sample at 0, 1, 4, 8, and 24 hours for LC-MS/MS analysis.
- Degradation Kinetics : Calculate half-life () using first-order kinetics. Compare with structurally similar compounds (e.g., cyclopentanamine analogs) to identify stability trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
